10,12-CLA Isomer-Specifically Antagonizes Ligand-Dependent PPARγ Activity in Human Adipocytes
10,12-Octadecadienoic acid, but not the 9,11-CLA isomer, directly suppresses ligand-stimulated activation of PPARγ, a master regulator of adipogenesis and insulin sensitivity. This differentiation is demonstrated by the isomer-specific suppression of a PPRE-luciferase reporter, and is further supported by the observation that the PPARγ ligand BRL fails to prevent 10,12-CLA-mediated reductions in glucose uptake and triglyceride accumulation, indicating a distinct mechanism of action [1].
| Evidence Dimension | Isomer-specific suppression of ligand-stimulated PPARγ transcriptional activity |
|---|---|
| Target Compound Data | 10,12-CLA suppressed ligand-stimulated activation of a PPRE-luciferase reporter |
| Comparator Or Baseline | 9,11-CLA had no effect on ligand-stimulated PPARγ activity |
| Quantified Difference | The paper states '10,12 CLA, but not cis-9, trans-11 (9,11) CLA, suppressed ligand-stimulated activation of a peroxisome proliferator response element-luciferase reporter' |
| Conditions | Primary cultures of human adipocytes; in vitro PPRE-luciferase reporter assay |
Why This Matters
This evidence provides a clear molecular rationale for selecting 10,12-CLA over 9,11-CLA for studies investigating PPARγ-dependent processes in human adipocytes, as the latter isomer does not exhibit this functional activity.
- [1] Kennedy A, Martinez K, Schmidt S, et al. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes. J Nutr. 2008; 138(5): 950-956. doi: 10.1093/jn/138.5.950 View Source
